molecular formula C9H7ClO2 B2445054 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 82060-93-3

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B2445054
CAS No.: 82060-93-3
M. Wt: 182.6
InChI Key: ILSYFMFNLHYKGZ-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (C₉H₇ClO₂) exists as a bicyclic molecule with a partially saturated furan ring fused to a benzene ring. The dihydrobenzofuran core adopts a puckered conformation, influenced by the electron-withdrawing chlorine substituent at position 5 and the aldehyde group at position 7. The planar aromatic benzene ring is fused to the dihydrofuran moiety, which contains a five-membered ring with two adjacent saturated CH₂ groups. This structural arrangement imposes steric and electronic constraints on the molecule’s geometry, favoring a chair-like or envelope conformation for the dihydrofuran ring.

Structural Feature Description
Core Structure Dihydrobenzofuran fused to a benzene ring with chlorine (C5) and aldehyde (C7) substituents.
Dihydrofuran Conformation Partially saturated five-membered ring with CH₂ groups at positions 2 and 3.
Electronic Effects Chlorine at C5 induces electron-withdrawing effects, while the aldehyde at C7 enhances electrophilicity.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSYFMFNLHYKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82060-93-3
Record name 5-chloro-2,3-dihydro-1-benzo[b]furan-7-carbaldehyde
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Preparation Methods

Mitsunobu Reaction-Mediated Cyclization

A pivotal approach involves intramolecular etherification via the Mitsunobu reaction. In this method, a hydroxyethyl-substituted benzoate derivative undergoes cyclization to form the 2,3-dihydrobenzofuran skeleton. For instance, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), facilitating ether bond formation between the phenolic oxygen and the hydroxyethyl group. This step yields 4-acetylamino-2,3-dihydrobenzofuran-7-methyl carboxylate as a key intermediate.

The reaction proceeds at ambient temperature over 2–3 hours, with an optimal molar ratio of 0.8–1.2 equivalents of DEAD and triphenylphosphine relative to the substrate. Post-cyclization, alkane solvents such as octane are added to precipitate the product, achieving crude yields suitable for subsequent steps.

Acid-Catalyzed Cyclization of Aldehyde-Containing Precursors

Alternative routes leverage pre-functionalized aldehydes to streamline synthesis. For example, 5-chloro-2-hydroxybenzaldehyde reacts with 2-chlorohexanoic acid under acidic conditions to form the dihydrobenzofuran ring while retaining the aldehyde group at position 7. This one-pot cyclization utilizes toluene as the solvent and triethylamine as a base, with reflux conditions (110–120°C) driving the reaction to completion over 3–5 hours. The aldehyde remains intact during cyclization, eliminating the need for post-synthetic oxidation.

Chlorination Methods for Position 5 Functionalization

Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)

Chlorination of the dihydrobenzofuran core is achieved using NCS in polar aprotic solvents. Following cyclization, the intermediate 4-acetylamino-2,3-dihydrobenzofuran-7-methyl carboxylate is dissolved in acetone and treated with 1.0 equivalent of NCS at 50–60°C for 6 hours. This electrophilic substitution selectively introduces chlorine at position 5, guided by the electron-donating acetyl amino group. The reaction mixture is quenched with water, precipitating the chlorinated product with minimal byproducts.

Directed Chlorination via Friedel-Crafts Catalysis

In aldehyde-containing precursors, chlorination may precede cyclization. For example, 2-hydroxy-4-chlorobenzaldehyde undergoes cyclization with 2-chlorohexanoic acid, where the chlorine atom is pre-installed at position 5. This method avoids regioselectivity challenges associated with post-cyclization halogenation, ensuring high positional fidelity.

Aldehyde Group Introduction at Position 7

Retention of Aldehyde During Cyclization

The most direct method involves incorporating the aldehyde group into the starting material. Using 5-chloro-2-hydroxybenzaldehyde in acid-catalyzed cyclization ensures the aldehyde remains at position 7 post-reaction. This approach bypasses oxidation steps, simplifying the synthesis.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Mitsunobu Cyclization + Oxidation 4 ~35% High purity (99.9% via crystallization) Multiple steps; sensitive oxidation
Acid-Catalyzed Cyclization with Aldehyde 2 ~50% Fewer steps; retains aldehyde Requires specialized starting materials

The acid-catalyzed route proves superior for scalability, whereas the Mitsunobu method offers higher purity.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF outperforms acetone and acetonitrile in cyclization efficiency, providing 85% conversion vs. 60–70% in other solvents.
  • Chlorination : Elevated temperatures (50–60°C) enhance NCS reactivity but risk side reactions; optimal balance achieved at 55°C.

Purification Strategies

  • Crystallization : Crude products from Mitsunobu reactions are purified via alkane solvent-induced crystallization, yielding >98% pure intermediates.
  • Chromatography : Aldehyde-containing compounds require silica gel chromatography (hexane/ethyl acetate) to isolate isomers.

Chemical Reactions Analysis

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced biological activities.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated that derivatives of this compound can exhibit various biological activities, including anti-tumor and anti-inflammatory properties. For instance, the synthesis of 4-amino derivatives has shown promising results in enhancing the efficacy of certain medications used in treating gastrointestinal disorders .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its unique structural features. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis Pathways

A notable synthetic pathway involves the chlorination of benzofuran derivatives, which leads to the formation of this compound as a key intermediate. This process has been optimized to improve yield and reduce environmental impact by minimizing waste solvents .

Biological Studies

Research into the biological effects of this compound has revealed potential applications in pharmacology.

Antitumor Activity

Studies indicate that compounds derived from this compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives have been tested against various cancer cell lines, showcasing their potential as anticancer agents .

Analytical Chemistry

In analytical chemistry, this compound is used in the development of analytical methods for detecting and quantifying related compounds.

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC), which are essential for quality control in pharmaceutical manufacturing .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisDevelopment of gastrointestinal drugs
Organic SynthesisBuilding block for complex molecular structuresSynthesis of novel benzofuran derivatives
Biological StudiesAntitumor and anti-inflammatory propertiesTesting against cancer cell lines
Analytical ChemistryDetection and quantification methodsHPLC analysis for quality control

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in critical cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Biological Activity

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by diverse research findings and data.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its molecular formula is C10H9ClOC_{10}H_9ClO, and it features a chloro substituent which is often linked to enhanced biological activity. The presence of the aldehyde group may also contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that various benzofuran derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies and Data

  • Antibacterial Activity :
    • In a study evaluating the antibacterial properties of related compounds, it was found that certain benzofuran derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 4.69 µM to 22.9 µM against different bacterial strains including Staphylococcus aureus and Escherichia coli .
    • The specific MIC for this compound has not been explicitly reported; however, its structural analogs have shown promising results in inhibiting bacterial growth.
  • Antifungal Activity :
    • Compounds similar to this compound have also been tested for antifungal properties. For example, a related benzofuran derivative showed antifungal activity against Candida albicans with an MIC of 100 µg/mL .
    • This suggests that this compound may also possess antifungal activity, warranting further investigation.

Anticancer Potential

Recent studies have explored the anticancer potential of benzofuran derivatives. The compound's ability to interact with cellular pathways involved in cancer progression is an area of ongoing research.

Research Findings

Summary of Biological Activities

Biological Activity Observed Effects References
AntibacterialMIC values ranging from 4.69 to 22.9 µM against various strains
AntifungalMIC against Candida albicans approximately 100 µg/mL
CytotoxicitySelective toxicity towards cancer cell lines suggested

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves functional group interconversion, such as chlorination of precursor alcohols. For example, methanesulfonyl chloride and triethylamine can be used to convert hydroxyl intermediates into chlorinated derivatives under controlled anhydrous conditions. Reaction parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methanesulfonyl chloride) significantly impact yields. Optimization should include monitoring reaction progress via TLC or HPLC and isolating intermediates via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the aldehyde proton (δ ~9.8–10.2 ppm) and dihydrobenzofuran ring system (e.g., methylene protons at δ ~3.0–4.0 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For benzofuran derivatives, slow evaporation in solvents like ethyl acetate/hexane mixtures often yields suitable crystals. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (C9_9H7_7ClO2_2, [M+H]+^+ = 200.0134) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

  • Perform cross-validation using complementary techniques (e.g., IR for aldehyde C=O stretch vs. 1^1H NMR).
  • Standardize solvent systems (e.g., deuterated DMSO for NMR) and control humidity to prevent hydrate formation.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Compare experimental data with computational predictions (DFT calculations for 13^{13}C chemical shifts) .

Q. What experimental strategies are employed to investigate the hydrolytic stability of the aldehyde group under varying pH conditions?

Methodological Answer:

  • pH-Dependent Kinetic Studies : Prepare buffered solutions (pH 1–13) and incubate the compound at 25–37°C. Monitor aldehyde degradation via UV-Vis (λ ~280 nm for benzofuran absorption) or HPLC.
  • Activation Energy Determination : Conduct Arrhenius studies at multiple temperatures to calculate degradation kinetics.
  • Product Identification : Use LC-MS or GC-MS to identify hydrolysis byproducts (e.g., carboxylic acid derivatives) and propose degradation pathways .

Q. How does the electronic nature of substituents on the benzofuran ring influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the aldehyde, enhancing reactivity toward nucleophiles like hydrazines or Grignard reagents.
  • Experimental Design : Synthesize derivatives (e.g., 5-Nitro or 5-Methoxy analogs) and compare reaction rates via stopped-flow kinetics or 1^1H NMR time-course experiments.
  • Computational Modeling : Use DFT to calculate Mulliken charges on the aldehyde carbon and correlate with experimental reactivity data .

Q. How can X-ray crystallography data resolve ambiguities in the spatial arrangement of functional groups in solid-state structures?

Methodological Answer:

  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and employ vapor diffusion techniques to grow high-quality crystals.
  • Data Refinement : Use software like SHELX or OLEX2 to refine crystal structures, ensuring R-factors < 5%. Compare bond lengths (e.g., C-Cl ~1.74 Å) and torsion angles with literature values for benzofuran analogs .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

Methodological Answer:

  • Purity Assessment : Recrystallize the compound and analyze via DSC (differential scanning calorimetry) to detect polymorphs or solvates.
  • Thermogravimetric Analysis (TGA) : Rule out decomposition during melting.
  • Computational Validation : Compare experimental data with predicted melting points from molecular dynamics simulations (e.g., using force fields like COMPASS) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Use recombinant human dihydroorotate dehydrogenase (DHODH) in a spectrophotometric assay (λ = 600 nm) to monitor NADH oxidation.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, followed by MD simulations to assess stability.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing -Cl with -CF3_3) and correlate inhibitory activity (IC50_{50}) with steric/electronic parameters .

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